![molecular formula C17H20N2O4S B296846 N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B296846.png)

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide, also known as EMA401, is a small molecule drug that has gained attention for its potential use in treating chronic pain. It was initially developed by the pharmaceutical company, Spinifex Pharmaceuticals, as a treatment for neuropathic pain. EMA401 works by blocking the activity of a protein called the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which is involved in pain perception.

Mécanisme D'action

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide works by blocking the activity of the TRPV1 ion channel, which is involved in pain perception. TRPV1 is activated by a variety of stimuli, including heat, capsaicin (the compound that makes chili peppers spicy), and acid. When activated, TRPV1 causes the release of neurotransmitters that signal pain to the brain. By blocking the activity of TRPV1, N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide reduces the amount of pain signaling that occurs.

Biochemical and Physiological Effects:

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been shown to reduce the release of neurotransmitters that signal pain to the brain. This reduction in neurotransmitter release is thought to be due to the blocking of TRPV1 activity. N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has also been shown to reduce the activity of glial cells, which are involved in the maintenance of chronic pain. In clinical trials, N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been shown to reduce pain intensity and improve quality of life in patients with neuropathic pain.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has a number of advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied in preclinical and clinical trials, so there is a large body of literature available on its use. Another advantage is that it has a well-understood mechanism of action, which makes it easier to design experiments that test its effects. One limitation is that it is a small molecule drug, which means that it may have limited bioavailability and may not be able to penetrate certain tissues. Another limitation is that it may have off-target effects, which could complicate the interpretation of experimental results.

Orientations Futures

There are a number of future directions for research on N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide. One direction is to further investigate its use in treating chronic pain. This could involve testing its efficacy in different types of pain, such as inflammatory pain or cancer pain. Another direction is to investigate its potential use in combination with other pain medications. This could involve testing its efficacy in reducing the dose of other pain medications needed to achieve pain relief. Finally, there is potential for N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide to be used in other areas of medicine, such as oncology or dermatology, where TRPV1 is involved in disease processes.

Méthodes De Synthèse

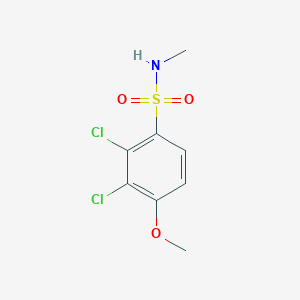

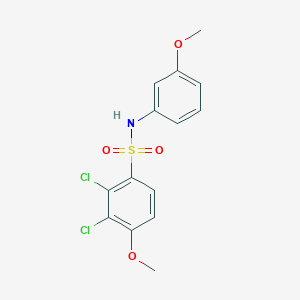

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide can be synthesized using a multi-step process that involves the reaction of 4-ethoxyaniline with 4-chloro-3-nitrobenzoic acid to form 4-ethoxy-N-(4-nitrophenyl)benzamide. This compound is then reduced using palladium on carbon and hydrogen gas to form 4-ethoxy-N-(4-aminophenyl)benzamide. The final step involves the reaction of 4-ethoxy-N-(4-aminophenyl)benzamide with methylsulfonyl chloride to form N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide.

Applications De Recherche Scientifique

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been extensively studied in preclinical and clinical trials for its potential use in treating chronic pain. In preclinical studies, N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been shown to be effective in reducing pain behavior in animal models of neuropathic pain. In clinical trials, N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has been shown to be safe and well-tolerated in healthy volunteers and patients with neuropathic pain.

Propriétés

Formule moléculaire |

C17H20N2O4S |

|---|---|

Poids moléculaire |

348.4 g/mol |

Nom IUPAC |

N-(4-ethoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide |

InChI |

InChI=1S/C17H20N2O4S/c1-4-23-16-11-7-14(8-12-16)18-17(20)13-5-9-15(10-6-13)19(2)24(3,21)22/h5-12H,4H2,1-3H3,(H,18,20) |

Clé InChI |

ACHIMTKREDUGDM-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C |

SMILES canonique |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3,4-dimethyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide](/img/structure/B296763.png)

![N-(2-bromophenyl)-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296764.png)

![N-[1,1'-biphenyl]-2-yl-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296765.png)

![2-[(4-chlorobenzyl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B296769.png)

![N-(4-iodo-2-methylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B296770.png)

![3-[(4-methylphenyl)sulfanyl]-N-(propan-2-yl)propanamide](/img/structure/B296771.png)

![2-[5-chloro-2-methoxy(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide](/img/structure/B296774.png)

![N-(sec-butyl)-2-[({[(4-fluorophenyl)sulfonyl]-4-methylanilino}acetyl)amino]benzamide](/img/structure/B296775.png)

![N-butyl-2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetamide](/img/structure/B296777.png)

![N-(2-chlorophenyl)-2-[(2,6-dichlorobenzyl)sulfanyl]acetamide](/img/structure/B296779.png)

![2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-fluoroanilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B296781.png)

![N-(2-chlorobenzyl)-2-[4-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296786.png)